molecular formula C29H26O5 B8317379 a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester

a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester

Cat. No.: B8317379
M. Wt: 454.5 g/mol
InChI Key: CDSFOFPDGNIHRU-UHFFFAOYSA-N
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Description

a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester: is a chemical compound with the molecular formula C29H26O5 and a molecular weight of 454.51 g/mol . This compound is a protected intermediate in the synthesis of metabolites of catecholamines.

Preparation Methods

The preparation of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves several synthetic routes. One common method includes the protection of hydroxyl groups followed by esterification. The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and reagents such as benzyl chloride. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides like benzyl chloride and conditions such as reflux in an appropriate solvent.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as an intermediate in the synthesis of catecholamine metabolites, which are important in various biological processes.

    Medicine: It is utilized in the development of pharmaceuticals targeting neurological disorders.

    Industry: The compound finds applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves its role as an intermediate in biochemical pathways. It interacts with enzymes involved in the metabolism of catecholamines, influencing molecular targets and pathways related to neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

Similar compounds to a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester include:

  • a-Hydroxy-3,4-dimethoxybenzeneacetic Acid Phenylmethyl Ester
  • a-Hydroxy-3,4-dihydroxybenzeneacetic Acid Phenylmethyl Ester

These compounds share structural similarities but differ in their functional groups, which can affect their reactivity and applications. The unique combination of phenylmethoxy groups in this compound provides distinct properties and advantages in specific synthetic and research contexts.

Properties

Molecular Formula

C29H26O5

Molecular Weight

454.5 g/mol

IUPAC Name

benzyl 2-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxyacetate

InChI

InChI=1S/C29H26O5/c30-28(29(31)34-21-24-14-8-3-9-15-24)25-16-17-26(32-19-22-10-4-1-5-11-22)27(18-25)33-20-23-12-6-2-7-13-23/h1-18,28,30H,19-21H2

InChI Key

CDSFOFPDGNIHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(=O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

500 ml of an aqueous solution containing 48 g (1.2 mol) of sodium hydroxide was dropwise added to a suspension of 88 g (0.8 mol) of catechol and 109.5 g (about 0.5 mol) of a 40% glyoxylic acid aqueous solution under a nitrogen atmosphere under cooling with ice, and heated to 40° C. for 5 hours. The reaction solution was adjusted to pH2.0 with 6N hydrochloric acid under cooling with ice, and unreacted catechol was extracted with ethyl acetate. The water layer was evaporated to dryness under reduced pressure. The residue was dissolved in 700 ml of N,N-dimethylformamide and 276 g (2 mol) of pottasium carbonate, 10 g (60 mmol) of pottasium iodide and 230 ml (2 mol) of benzylchloride were added thereto. The mixture was stirred for 15 hours at room temperature and further stirred for 8 hours at 40° C. The reaction solution was poured into 1.5 liter of ice water and extracted with ethyl acetate, followed by washing with water and a saturated sodium chloride aqueous solution. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain crude benzyl 3,4-dibenzyloxymandelate. 1 liter of methanol and 200 ml of an aqueous solution containing 60 g of sodium hydroxide were added to the residue and stirred for 5 hours at room temperature. The reaction solution was concentrated under reduced pressure, and 1 liter of ice water was added to the residue. The solution was adjusted to pH2.0 with concentrated hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure. After cooling, the precipitated crystals were collected and washed with isopropyl ether to obtain 83 g (yield: 45.5%) of 3,4-dibenzyloxymandelic acid.
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Synthesis routes and methods II

Procedure details

500 ml of an aqueous solution containing 48 g (1.2 mol) of sodium hydroxide was dropwise added to a suspension of 88 g (0.8 mol) of catechol and 109.5 g (about 0.5 mol) of a 40% glyoxylic acid aqueous solution under a nitrogen atmosphere under cooling with ice, and heated to 40° C. for 5 hours. The reaction solution was adjusted to pH 2.0 with 6 N hydrochloric acid under cooling with ice, and unreacted catechol was extracted with ethyl acetate. The water layer was evaporated to dryness under reduced pressure. The residue was dissolved in 700 ml of N,N-dimethylformamide and 276 g (2 mol) of potassium carbonate, 10 g (60 mmol) of potassium iodide and 230 ml (2 mol) of benzylchloride were added thereto. The mixture was stirred for 15 hours at room temperature and further stirred for 8 hours at 40° C. The reaction solution was poured into 1.5 l of ice water and extracted with ethyl acetate, followed by washing with water and a saturated sodium chloride aqueous solution. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain crude benzyl 3,4-dibenzyloxymandelate. 1 liter of methanol and 200 ml of an aqueous solution containing 60 g of sodium hydroxide were added to the residue and stirred for 5 hours at room temperature. The reaction solution was concentrated under reduced pressure, and 1 liter of ice water was added to the residue. The solution was adjusted to pH 2.0 with conc hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The precipitated crystals were washed with isopropyl ether to obtain 83 g (yield: 45.5%) of 3,4-dibenzyloxymandelic acid.
Quantity
48 g
Type
reactant
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500 mL
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solvent
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88 g
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Synthesis routes and methods III

Procedure details

500 ml of an aqueous solution containing 48 g (1.2 mol) of sodium hydroxide was dropwise added to a suspension of 88 g (0.8 mol) of catechol and 109.5 g (about 0.5 mol) of a 40% glyoxylic acid aqueous solution under a nitrogen atmosphere under cooling with ice, and heated to 40° C. for 5 hours. The reaction solution was adjusted to pH 2.0 with 6N hydrochloric acid under cooling with ice, and unreacted catechol was extracted with ethyl acetate. The water layer was evaporated to dryness under reduced pressure. The residue was dissolved in 700 ml of N,N-dimethylformamide and 276 g (2 mol) of pottasium carbonate, 10 g (60 mmol) of pottasium iodide and 230 ml (2 mol) of benzylchloride were added thereto. The mixture was stirred for 15 hours at room temperature and further stirred for 8 hours at 40° C. The reaction solution was poured into 1.5 l of ice water and extracted with ethyl acetate, followed by washing with water and a saturated sodium chloride aqueous solution. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain crude benzyl 3,4-dibenzyloxymandelate. 1 liter of methanol and 200 ml of an aqueous solution containing 60 g of sodium hydroxide were added to the residue and stirred for 5 hours at room temperature. The reaction solution was concentrated under reduced pressure, and 1 liter of ice water was added to the residue. The solution was adjusted to pH 2.0 with conc hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The precipitated crystals were washed with isopropyl ether to obtain 83 g (yield: 45.5%) of 3,4-dibenzyloxymandelic acid.
Quantity
48 g
Type
reactant
Reaction Step One
[Compound]
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500 mL
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solvent
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88 g
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reactant
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230 mL
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Reaction Step Five
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Six

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